Coenzyme Q9

Catalog No.
S620235
CAS No.
303-97-9
M.F
C54H82O4
M. Wt
795.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q<SUB>9</SUB>

CAS Number

303-97-9

Product Name

Coenzyme Q9

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C54H82O4

Molecular Weight

795.2 g/mol

InChI

InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+

InChI Key

UUGXJSBPSRROMU-ANPIWJOISA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

2,5-cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-((2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaen-1-yl)-, coenzyme Q9, CoQ9, ubiquinone 9, ubiquinone 9, (Z,Z,Z,Z,Z,E,E,E)-isomer, ubiquinone Q-9, ubiquinone-9

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
  • Origin: CoQ9 is naturally present in the human body, particularly in the mitochondria, and can also be obtained from some dietary sources [, ].
  • Significance in Research: CoQ9 plays a vital role in cellular energy production and functions as an antioxidant []. Research on CoQ9 focuses on its potential applications in understanding and treating various conditions, including heart disease, neurodegenerative diseases, and certain genetic disorders affecting Coenzyme Q10 (CoQ10) synthesis [, , ].

Molecular Structure Analysis

CoQ9 shares a similar structure with other ubiquinones, consisting of a quinone ring (a core structure with alternating single and double bonds) linked to a polyisoprenoid tail (a chain of repeating units) []. The key feature of CoQ9 is its nine isoprenyl units in the tail, differentiating it from CoQ10, which has ten []. This difference in tail length influences some of the compound's properties [].


Chemical Reactions Analysis

  • Synthesis: The exact biological pathway for CoQ9 synthesis is still under investigation []. However, it's believed to be a multi-step process involving multiple enzymes, similar to CoQ10 synthesis [].
  • Decomposition: Limited information exists on the specific decomposition pathways of CoQ9. However, as with other ubiquinones, it's likely susceptible to degradation by light, heat, and certain chemicals [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a crystalline solid at room temperature (similar to CoQ10) [].
  • Solubility: Likely fat-soluble based on its structure [].
  • Melting Point and Boiling Point: Data not readily available.

CoQ9, like other ubiquinones, plays a crucial role in the mitochondrial electron transport chain, a series of reactions responsible for cellular energy production (ATP) []. It acts as an electron carrier, transferring electrons between complexes within the chain []. Additionally, CoQ9 exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals [].

Case Study

Mutations in the COQ9 gene, which encodes a protein involved in CoQ10 biosynthesis, have been linked to autosomal-recessive neonatal-onset primary CoQ10 deficiency, a severe mitochondrial disease []. This highlights the importance of CoQ9 potentially in CoQ10 synthesis and function.

There is limited information on the specific safety profile of CoQ9. However, based on available data on CoQ10, it's generally considered safe for consumption at recommended doses []. More research is needed to determine the potential side effects or interactions of CoQ9 supplementation.

Please note:

  • The information provided is based on current scientific research and may be subject to change as new discoveries are made.
  • CoQ9 products available commercially are often intended for research purposes only and should not be used for self-treatment without consulting a healthcare professional.

Cardioprotective Effects:

  • Studies have explored the potential of CoQ9 in protecting the heart from damage. Research using isolated rat hearts demonstrated that CoQ9, either directly or after conversion to CoQ10, could reduce the size of myocardial infarcts (dead heart tissue) and improve left ventricular function after simulated ischemia-reperfusion injury (reduced blood flow followed by restoration) PubMed: .

Antioxidant Activity:

  • CoQ9 possesses antioxidant properties, meaning it can neutralize harmful molecules called free radicals that can damage cells. While research is ongoing, a study compared the antioxidant capabilities of CoQ9 and CoQ10 in isolated rat and guinea pig liver cells. The results suggested that both CoQ9 and CoQ10 exhibited significant antioxidant activity, potentially offering protection against oxidative stress PubMed: .

Biosynthesis and Metabolism:

  • Understanding the production and breakdown of CoQ9 within the body is crucial for further research. Studies have investigated the biosynthesis of CoQ9 in various tissues, including the heart and liver, across different age groups PubMed: .

Additional Areas of Interest:

  • While research is still in its early stages, CoQ9 has been identified in various organisms, including bacteria and plants. This indicates its potential presence in the food chain and suggests possibilities for further exploration in different scientific fields PubChem: .

Physical Description

Solid

XLogP3

17.6

Appearance

Assay:≥95%A crystalline solid

UNII

MGW7TYF2DQ

MeSH Pharmacological Classification

Antioxidants

Other CAS

303-97-9

Wikipedia

Coenzyme q9

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]

Dates

Modify: 2023-09-19

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